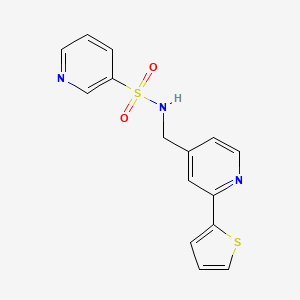

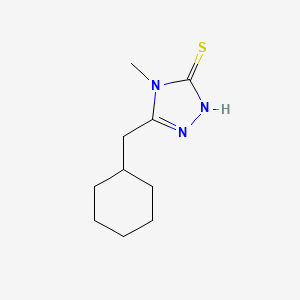

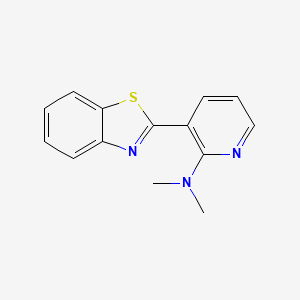

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound that contains pyridine and thiophene moieties . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its pyridine, thiophene, and sulfonamide groups. Unfortunately, without specific studies or crystallographic data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyridine, thiophene, and sulfonamide groups .Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents

Studies have synthesized novel derivatives bearing sulfonamide moieties, including structures related to the query compound, showing potential antiproliferative activity against cancer cell lines. For instance, Bashandy et al. (2014) synthesized pyridine, thiophene, thiazole, chromene, and benzochromene derivatives with a N,N-dimethylbenzenesulfonamide moiety, evaluating their in vitro antiproliferative activity against the human breast cancer cell line MCF-7. Some compounds exhibited higher antiproliferative activity compared to the control drug, doxorubicin (Bashandy et al., 2014).

Antibacterial Agents

Efforts to create heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents have led to the synthesis of new compounds with significant antibacterial activities. Azab et al. (2013) synthesized derivatives that were tested for antibacterial activity, with several compounds showing high activities (Azab et al., 2013).

Metal Complexes and Supramolecular Structures

Research into metal complexes containing sulfonamide derivatives reveals their potential in forming structures with unique properties. Sousa et al. (2001) investigated metal complexes of a similar sulfonamide structure, noting differences in their properties based on the metal ion used (Sousa et al., 2001). Additionally, studies on supramolecular structures, such as those by Kosutić Hulita et al. (2005), explore the hydrogen-bonding arrangements of sulfonamide isomers, contributing to our understanding of their potential applications in materials science (Kosutić Hulita et al., 2005).

Antioxidant Activity

Investigations into the antioxidant properties of sulfonamide derivatives are also prevalent. Aziz et al. (2021) designed and synthesized novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to explore their antioxidant potential. One compound showed higher antioxidant activity than ascorbic acid, suggesting the promise of these derivatives in medicinal chemistry (Aziz et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-22(20,13-3-1-6-16-11-13)18-10-12-5-7-17-14(9-12)15-4-2-8-21-15/h1-9,11,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMLXRCQJUWHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid](/img/structure/B2709021.png)

![1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2709025.png)

![2-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2709026.png)

![[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid](/img/structure/B2709029.png)

![2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2709032.png)

![N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2709041.png)